molecular formula C16H23NO3 B6637913 [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone

[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone

Cat. No. B6637913
M. Wt: 277.36 g/mol
InChI Key: NDFXRBYEAJCFBW-UHFFFAOYSA-N
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Description

[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone, also known as HMMA-2, is a chemical compound that has been of great interest in the field of scientific research. It is a piperidine-based compound that has shown potential as a therapeutic agent due to its ability to modulate certain biochemical pathways in the body. In

Scientific Research Applications

[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been investigated for its ability to modulate the immune system, and has shown promise as a potential treatment for autoimmune diseases. Additionally, this compound has been studied for its potential use in drug delivery systems, due to its ability to cross the blood-brain barrier.

Mechanism of Action

The mechanism of action of [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone is not fully understood, but it is believed to modulate certain biochemical pathways in the body. This compound has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may explain its anti-inflammatory properties. Additionally, this compound has been shown to inhibit the growth of cancer cells, which may be due to its ability to induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and modulate the immune system. Additionally, this compound has been shown to have anti-oxidant properties, which may help to protect against oxidative stress. This compound has also been shown to have neuroprotective effects, which may be due to its ability to cross the blood-brain barrier.

Advantages and Limitations for Lab Experiments

[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has several advantages for use in scientific research. It is a relatively stable compound that can be synthesized in high purity. Additionally, it has been shown to have a variety of potential therapeutic applications, which makes it a valuable tool for drug discovery. However, there are also limitations to its use in lab experiments. This compound has not been extensively studied in humans, so its safety and efficacy are not fully understood. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in different biological systems.

Future Directions

There are several future directions for research on [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone. One area of interest is its potential use in drug delivery systems. This compound has been shown to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may help to identify new therapeutic targets. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, which will be essential for its eventual use as a therapeutic agent.

Synthesis Methods

The synthesis of [2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone involves the reaction of 3-methoxy-4-methylbenzaldehyde with 2-(hydroxymethyl)-3-methylpiperidine in the presence of a Lewis acid catalyst. The reaction proceeds through a series of steps, resulting in the formation of this compound as the final product. The synthesis method has been optimized to yield a high purity product, which is essential for scientific research applications.

properties

IUPAC Name

[2-(hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-11-5-4-8-17(14(11)10-18)16(19)13-7-6-12(2)15(9-13)20-3/h6-7,9,11,14,18H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFXRBYEAJCFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1CO)C(=O)C2=CC(=C(C=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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